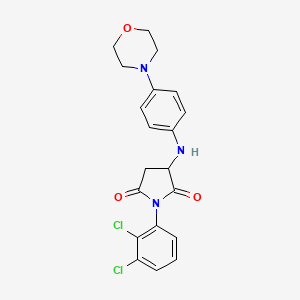
1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H19Cl2N3O3 and its molecular weight is 420.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer activity. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer types, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a dichlorophenyl group and a morpholinophenyl moiety. Its structure suggests potential interactions with biological targets involved in cancer progression.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Inhibition of Cell Proliferation : Studies have shown that related derivatives can inhibit cell growth in various cancer cell lines. For instance, derivatives like 2-phenyl-4-quinolone have demonstrated IC50 values ranging from 0.85 µM to 3.32 µM across different cancer types, indicating strong anti-proliferative effects .
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . This suggests that the compound may also trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence shows that certain derivatives can cause G2/M phase arrest in the cell cycle, leading to inhibited proliferation and enhanced apoptosis .
Efficacy Against Cancer Types
This compound has been evaluated against various cancer types:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Hormone-resistant Prostate Cancer | 0.85 | Cell cycle arrest and apoptosis |
| Hepatocellular Carcinoma | 1.81 | Disruption of microtubule dynamics |
| Non-small Cell Lung Cancer | 0.90 | Induction of apoptosis |
| P-glycoprotein-rich Breast Cancer | 1.53 | Inhibition of cell migration |
These findings indicate a broad spectrum of activity against multiple cancer types.
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer properties of pyrrolidine derivatives, it was found that modifications to the structure significantly influenced their biological activity. The compound exhibited potent inhibition against several cancer cell lines with notable selectivity towards tumor cells over normal cells.
Study 2: Mechanistic Insights
Further investigations revealed that the compound could disrupt tubulin polymerization, a critical process for mitotic spindle formation during cell division. This disruption leads to mitotic arrest and subsequent apoptosis in treated cells .
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3/c21-15-2-1-3-17(19(15)22)25-18(26)12-16(20(25)27)23-13-4-6-14(7-5-13)24-8-10-28-11-9-24/h1-7,16,23H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKQTLOHQNOZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













